3-phenylnaphtho[1,2-c]furan-1(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H12O2 |
|---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
3-phenyl-3H-benzo[g][2]benzofuran-1-one |
InChI |
InChI=1S/C18H12O2/c19-18-16-14-9-5-4-6-12(14)10-11-15(16)17(20-18)13-7-2-1-3-8-13/h1-11,17H |
InChI Key |
KTUOEXOTGZPYQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)C(=O)O2 |
Origin of Product |
United States |
A Glimpse into the History of Fused Naphthalene Furan Systems
The journey into the synthesis and understanding of fused naphthalene-furan ring systems is a narrative woven through the broader history of heterocyclic and aromatic chemistry. While early 20th-century research laid the foundational principles of aromaticity and the chemistry of naphthalene (B1677914) and furan (B31954) as individual entities, the deliberate construction of their fused congeners came later. The impetus for synthesizing these scaffolds has often been their identification in natural products, which possess a wide array of biological activities. researchgate.net
Reviews of synthetic methodologies for naphthofurans, particularly those from the year 2000 onwards, highlight a surge in interest in these compounds. researchgate.neteurjchem.com This increased focus is a testament to the development of more sophisticated synthetic techniques that allow for greater control over regioselectivity and stereoselectivity, enabling the targeted synthesis of complex naphthofuranone derivatives. The generation of Naphtho[1,2-c]furan and its isomers, often as transient intermediates trapped in Diels-Alder reactions, marked important steps in understanding the reactivity of these systems. rsc.org The continuous evolution of synthetic strategies underscores the enduring relevance of these fused ring systems in contemporary organic synthesis. eurjchem.com
Decoding the Structure: Classification and Nomenclature
The systematic naming and classification of naphthofuranone isomers are governed by the rules of fused heterocyclic nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.ukacdlabs.comindusuni.ac.in The parent structure, Naphtho[1,2-c]furan-1(3H)-one, indicates a naphthalene (B1677914) ring fused to a furanone ring. The nomenclature specifies the mode of fusion and the position of the carbonyl group and the saturated carbon atom.
Structural Isomerism:
Naphthofuranones can exist as several positional isomers depending on how the furanone ring is fused to the naphthalene core. The designation [1,2-c] signifies that the furan (B31954) ring is fused to the 'c' face (the 2-3 bond) of the naphthalene ring, with the fusion starting at position 1 of the naphthalene. The numbering of the fused system follows established IUPAC rules for polycyclic aromatic compounds, with the goal of assigning the lowest possible locants to the heteroatoms. youtube.comslideshare.netyoutube.comyoutube.com
The position of the carbonyl group and the saturated carbon in the furanone ring are also critical in defining the specific isomer. In 3-phenylnaphtho[1,2-c]furan-1(3H)-one, the "(3H)" indicates that the carbon at position 3 is saturated, and the "-one" at position 1 denotes the location of the carbonyl group.
The Significance of 3 Phenylnaphtho 1,2 C Furan 1 3h One: a Nexus of Heterocyclic and Lactone Chemistry
The introduction of a phenyl group at the 3-position of the Naphtho[1,2-c]furan-1(3H)-one scaffold imparts unique chemical properties and biological significance to the molecule. This substitution places it at the intersection of heterocyclic chemistry and the chemistry of lactones, a class of cyclic esters known for their diverse biological activities. mdpi.com
From a chemical perspective, the phenyl group can influence the electronic properties and reactivity of the lactone ring. It can participate in π-stacking interactions and sterically direct reactions at neighboring positions. The synthesis of such 3-substituted derivatives often involves multi-step processes to construct the core ring system and then introduce the desired substituent. ontosight.ai
The broader class of arylnaphthalene lactones, to which 3-phenylnaphtho[1,2-c]furan-1(3H)-one belongs, has been investigated for a range of biological activities. mdpi.com The phenyl substituent can play a crucial role in the molecule's interaction with biological targets, potentially enhancing its efficacy or modulating its specificity. researchgate.netresearchgate.net For instance, naphthofuran derivatives have been explored as potent activators of SIRT1, a protein involved in metabolic regulation, with the nature of the substituent on the naphthofuran core being critical for activity. nih.gov
Furthermore, the unique photophysical properties endowed by the extended aromatic system make these compounds interesting candidates for applications in materials science. ontosight.ai The rigid, planar structure combined with the potential for fluorescence makes them suitable as building blocks for organic light-emitting diodes (OLEDs) and other electronic materials. google.com
Charting the Future: Contemporary Research Directions in Naphthofuranones
Classical Multi-step Synthetic Strategies
Traditional methods for synthesizing naphthofuranone derivatives, including 3-phenylnaphtho[1,2-c]furan-1(3H)-one, are typically characterized by sequential, multi-step processes. These strategies focus on the initial construction of a suitably functionalized naphthalene (B1677914) precursor, followed by the formation of the furanone ring.
Construction of the Naphthalene Ring System Precursors
The foundational step in classical syntheses involves the assembly of a naphthalene core bearing the necessary functional groups for subsequent cyclization. A common precursor for naphtho[1,2-c]furan-1(3H)-one derivatives is 2-hydroxy-1-naphthaldehyde (B42665). researchgate.netmedcraveonline.com This compound provides the essential phenolic hydroxyl group and an adjacent aldehyde function, which are critical for the subsequent furan (B31954) ring formation. The synthesis of such precursors can be achieved through various established methods in organic chemistry, often involving formylation of 2-naphthol.
Another classical approach involves the use of naphthols, such as 1-naphthol (B170400) or 2-naphthol, which can be reacted with various reagents to introduce the side chain required for lactonization. researchgate.net For instance, the reaction of 2-hydroxy-1-naphthaldehyde with chloroacetone (B47974) in the presence of a base like potassium carbonate is a key step in forming a precursor for the naphtho[2,1-b]furan (B1199300) system, a related isomer. medcraveonline.com
Furan Ring Formation and Lactonization Pathways
Once the naphthalene precursor is secured, the next phase involves the construction of the furanone ring, a process known as lactonization. The Paal-Knorr furan synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, serves as a fundamental model for furan ring formation. pharmaguideline.com In the context of naphthofuranones, the strategy is adapted to the specific precursor.
Starting with a precursor like 2-hydroxy-1-naphthonitrile (B3053296) (derived from 2-hydroxy-1-naphthaldehyde), reaction with a suitable reagent can lead to the formation of the furan ring. researchgate.net The lactonization step, which forms the ester linkage within the five-membered ring, is the final key transformation. This intramolecular cyclization often occurs under acidic or basic conditions, where a carboxylic acid or a related functional group on the naphthalene side chain reacts with the phenolic hydroxyl group. For example, a palladium-catalyzed three-component coupling of naphthols, aldehydes, and carbon monoxide can directly lead to naphthofuran-2(3H)-one derivatives, representing a more modern but conceptually related approach to lactone formation. acs.org
Modern Catalytic Approaches to Naphthofuranone Synthesis
Contemporary synthetic chemistry has shifted towards more efficient and atom-economical catalytic methods. These modern strategies often allow for the construction of the complex naphthofuranone scaffold in fewer steps and under milder conditions compared to classical routes.
Metal-Catalyzed Cyclization and Annulation Reactions
Transition metal catalysis, particularly with gold and silver, has become a powerful tool for synthesizing complex heterocyclic systems like naphthofuranones. researchgate.netrsc.org
Gold(I)-Catalyzed Reactions: Gold catalysts are renowned for their ability to activate alkynes towards nucleophilic attack. researchgate.nete-bookshelf.de In the synthesis of naphthofuranone-like structures, gold(I) catalysts can facilitate the cyclization of precursors containing both alkyne and phenol (B47542) functionalities. nih.gov The process often involves the formation of a highly reactive α-oxo gold carbene intermediate, which then undergoes intramolecular reactions to build the fused ring system. researchgate.net These reactions are valued for their high efficiency and tolerance of various functional groups. nih.gov
Silver-Catalyzed Reactions: Silver catalysts are also effective in promoting cyclization reactions. researchgate.netfrontiersin.org For instance, silver-catalyzed cyclization of enynones can induce the formation of reactive intermediates like ortho-naphthoquinone methides, which can then be trapped to form complex polycyclic structures. rsc.org Silver catalysis has been employed in cascade reactions, for example, in the one-pot synthesis of 4-substituted benzofurans from 2-ynylphenols, demonstrating the potential for similar transformations to build the naphthofuranone core. nih.gov
Intramolecular Cycloaddition Reactions
Intramolecular cycloadditions provide a powerful method for rapidly assembling polycyclic frameworks from linear precursors. The dehydro-Diels-Alder reaction is a notable example used in naphthofuranone synthesis.
Dehydro-Diels-Alder Reaction: This reaction is a variant of the classic Diels-Alder cycloaddition. mdpi.comnih.govorganic-chemistry.org Specifically, the hexadehydro-Diels-Alder (HDDA) or pentadehydro-Diels-Alder (PDDA) reaction involves the thermal cyclization of a diyne and a diynophile to generate a highly reactive benzyne (B1209423) intermediate, which is then trapped to form an aromatic ring. mdpi.comwikipedia.org In the synthesis of arylnaphthalene lactones like 9-phenylnaphtho[2,3-c]furan-1(3H)-one, a linear precursor such as 3-phenylprop-2-yn-1-yl 3-phenylpropiolate is heated, triggering an intramolecular [4+2] cycloaddition. mdpi.com This reaction constructs the naphthalene core and the furanone ring system in a single, heat-mediated step. mdpi.com The reaction's outcome can be influenced by the choice of solvent, with different products being favored in toluene (B28343) versus ethanol (B145695). mdpi.com The domino HDDA reaction allows for the synthesis of even more complex polyacenes through a cascade of aryne-trapping events. nih.gov
| Precursor | Conditions | Product(s) | Yield |
|---|---|---|---|
| 3-Phenylprop-2-yn-1-yl 3-phenylpropiolate | Toluene, 140 °C, 1 hr (Microwave) | 4-Phenylnaphtho[2,3-c]furan-1(3H)-one and 9-Phenylnaphtho[2,3-c]furan-1(3H)-one | Good |
| trans-Cinnamyl 3-phenylpropiolate | Ethanol, 140 °C, 1 hr (Microwave) | 3a,4-Dihydro-9-phenylnaphtho[2,3-c]furan-1(3H)-one | Not specified |
Cross-Coupling Strategies for Naphthofuranone Assembly
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. youtube.comyoutube.com
Suzuki Cross-Coupling: The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a versatile tool for constructing the carbon skeleton of naphthofuranones. nih.gov This strategy can be employed to attach the phenyl group to the naphthalene core or to build the naphthalene ring itself from simpler, halogenated precursors. For instance, a bromo-naphthalene scaffold can be functionalized using a variety of palladium-catalyzed cross-coupling reactions to introduce diverse substituents. nih.gov While often used for creating biaryl linkages, the principles of Suzuki coupling can be integrated into a broader synthetic strategy for assembling the complete this compound structure.
Oxidative Cyclization Reactions
Oxidative cyclization represents a powerful and efficient strategy for the construction of the naphthofuranone core. These reactions often leverage the transformation of phenolic substrates to create valuable oxygenated molecules. researchgate.net A notable method involves the multicomponent oxidative cyclization of 2-naphthols, anilines, and ethyl glyoxylate, utilizing only molecular oxygen as the oxidant. This approach leads to the green and highly selective synthesis of iminonaphthofuranones, which are readily converted into the corresponding naphthofuranones. rsc.org
Another significant metal-free oxidative strategy enables the synthesis of 2-arylnaphtho[2,1-b]furans from 2-naphthols and terminal alkynes. Mechanistic studies indicate that this transformation proceeds through a free-radical-mediated activation of a sp²-C-H bond, followed by C-C coupling and C-O cyclization. researchgate.net While not specific to the [1,2-c] isomer, the principles are relevant. Similarly, copper-catalyzed aerobic oxidative cyclization provides a one-pot procedure for producing polysubstituted benzofurans from phenols and alkynes, involving a sequence of nucleophilic addition and subsequent oxidative ring closure. nih.gov
The concept of oxidative cyclization is also central to other areas of organic synthesis, such as the Nazarov cyclization, which can be performed under oxidative conditions. This reaction transforms unfunctionalized tertiary divinyl carbinols into highly substituted cyclopentenones, demonstrating the versatility of oxidative cyclization in constructing cyclic systems. digitellinc.com
One-Pot and Multicomponent Synthesis Approaches
One-pot and multicomponent reactions (MCRs) are highly valued for their efficiency, reduced waste, and ability to construct complex molecules from simple precursors in a single operation. The synthesis of naphthofuranone derivatives has significantly benefited from such approaches.
A prime example is the previously mentioned multicomponent reaction of 2-naphthols, anilines, and ethyl glyoxylate, which provides a green, one-pot pathway to iminonaphthofuranones and subsequently to naphthofuranones. rsc.org Lipase-catalyzed reactions have also been employed in a one-pot sequence; a dynamic kinetic resolution of a racemic dienol, followed by an intramolecular Diels-Alder reaction, yields optically active naphtho[2,3-c]furan-1(3H)-one derivatives with excellent enantiomeric excess (98% ee). nih.gov This method was successfully applied in the asymmetric total synthesis of (-)-himbacine. nih.gov
The versatility of one-pot strategies extends to the synthesis of various furan structures. Highly functionalized furans can be prepared through a three-component reaction involving arylglyoxal, acetylacetone, and phenols. nih.gov Furthermore, microwave-assisted, solvent-free one-pot synthesis has been developed for functionalized benzofurans, showcasing another environmentally friendly approach. scilit.com The synthesis of arylnaphthalene lactones, including 4-phenylnaphtho[2,3-c]furan-1(3H)-one, can be achieved directly by irradiating precursors like 3-phenylprop-2-yn-1-yl 3-phenylpropiolate, representing a straightforward conversion. mdpi.com
Exploration of Reaction Mechanisms and Intermediates
Understanding the underlying reaction mechanisms is critical for optimizing synthetic routes and controlling product outcomes.
Mechanistic Pathways of Cyclization and Aromatization
The formation of the naphthofuranone skeleton can proceed through several mechanistic pathways. In the metal-free synthesis of 2-arylnaphtho[2,1-b]furans, the mechanism is proposed to involve a free-radical-mediated sp²-C-H bond activation, C-C coupling, and a final C-O cyclization step. researchgate.net It is well-established that many oxidative reactions involving phenols proceed via quinone intermediates. researchgate.net
In copper-catalyzed reactions for benzofuran (B130515) synthesis, the pathway involves a sequential nucleophilic addition of the phenol to an alkyne, which is then followed by the key oxidative cyclization step. nih.gov A different, yet fundamental, cyclization mechanism is observed in the Nazarov reaction. Its classical pathway involves the generation of a pentadienyl cation, which undergoes a 4π-electrocyclic ring closure to form an oxyallyl cation. wikipedia.org This intermediate then eliminates a proton and tautomerizes to the final cyclopentenone product. wikipedia.org The specific environment can also dictate the mechanistic pathway; control experiments have shown that different cyclization products can be formed depending on whether the reaction occurs in solution or within the confines of a supramolecular capsule catalyst. researchgate.net
Influence of Solvent Systems and Reaction Parameters on Yield and Selectivity
The choice of solvent and other reaction parameters has a profound impact on the yield and selectivity of chemical transformations. Solvent polarity is a crucial factor, as polar solvents can stabilize charged intermediates and transition states, often enhancing the rates of polar reactions. researchgate.net However, the relationship is not always linear, and factors such as hydrogen bonding, solute-solvent interactions, and viscosity also play significant roles. researchgate.netnih.gov
A detailed study on nucleophilicity in a methanol-acetonitrile solvent mixture revealed that the reactivity (and thus the reaction rate) has a strong, non-linear dependence on the solvent composition. nih.gov This was attributed to the gradual desolvation of the nucleophile as the proportion of acetonitrile (B52724) increased. nih.gov The difference between protic and aprotic solvents is also critical; the hydrogen-bonding capabilities of protic solvents like methanol (B129727) can significantly alter the electrochemical behavior and reactivity of molecules compared to aprotic solvents like acetonitrile. mdpi.com
A practical example of solvent influence is seen in the synthesis of naphthofuranone derivatives. Irradiating trans-cinnamyl 3-phenylpropiolate in ethanol at 140 °C yields 3a,4-dihydro-9-phenylnaphtho[2,3-c]furan-1(3H)-one. In contrast, irradiating a different precursor, 3-phenylprop-2-yn-1-yl 3-phenylpropiolate, in toluene under similar conditions produces a mixture of aromatic isomers, 4-phenylnaphtho[2,3-c]furan-1(3H)-one and 9-phenylnaphtho[2,3-c]furan-1(3H)-one. mdpi.com This demonstrates how both the substrate structure and the solvent system dictate the final product.
Table 1: Effect of Solvent and Substrate on Naphthofuranone Synthesis
| Precursor | Solvent | Conditions | Product(s) | Source |
|---|---|---|---|---|
| trans-Cinnamyl 3-phenylpropiolate | Ethanol | Irradiation, 140 °C, 1 hr | 3a,4-Dihydro-9-phenylnaphtho[2,3-c]furan-1(3H)-one | mdpi.com |
| 3-Phenylprop-2-yn-1-yl 3-phenylpropiolate | Toluene | Irradiation, 140 °C, 1 hr | 4-Phenylnaphtho[2,3-c]furan-1(3H)-one & 9-Phenylnaphtho[2,3-c]furan-1(3H)-one | mdpi.com |
Functionalization and Derivatization Strategies for Naphthofuranone Analogues
The ability to selectively introduce functional groups onto the naphthofuranone scaffold is essential for tuning its properties and developing analogues for various applications.
Regioselective Introduction of Substituents on the Naphthalene and Furan Moieties
Achieving regioselectivity in the functionalization of naphthalenes can be challenging. researchgate.net Traditional electrophilic aromatic substitution reactions often yield mixtures of products, necessitating the development of more precise synthetic methodologies. researchgate.net
Several strategic approaches have been developed for the regiocontrolled synthesis of substituted naphthoquinones, which are related structures. One major route starts from a substituted naphthol, which is then oxidized to the corresponding 1,4-naphthoquinone. researchgate.net Another powerful method is the regioselective Diels-Alder reaction between substituted 1,4-benzoquinones and various dienes. researchgate.net These methods aim to overcome the difficulties associated with the direct and selective functionalization of the naphthalene core. researchgate.net For instance, the synthesis of menaquinone (Vitamin K) derivatives has been approached through at least five distinct strategies, including nucleophilic ring methods, metal-mediated reactions, and pericyclic reactions, each with its own advantages and limitations regarding regioselectivity. nih.gov
Recent work on naphthoquinone-naphthol derivatives has shown that substitution can be directed to specific positions. For example, an oxopropyl group was selectively introduced at the ortho-position of the quinone moiety. nih.gov The functionalization of the furan ring itself is often controlled by the choice of starting materials in a multicomponent synthesis. In a one-pot synthesis of highly functionalized furans, the substitution pattern is predetermined by the specific arylglyoxal, acetylacetone, and phenol derivatives used as reactants. nih.gov
Table 2: Examples of Regioselective Functionalization Products
| Starting Material(s) | Key Reagents/Method | Functionalized Product Type | Source |
|---|---|---|---|
| Arylglyoxal, Acetylacetone, Phenol | One-pot multicomponent reaction | Highly substituted furan | nih.gov |
| 1'-hydroxy-4',8,8'-trimethoxy-[2,2'-binaphthalene]-1,4-dione | Bromoacetic acid, Cs₂CO₃, KI | Ortho-substituted quinone | nih.gov |
| α-tetralone or propiophenone | Naphthol route | Polysubstituted 3-benzylmenadione | researchgate.net |
| Dienes and 2-bromo-1,4-benzoquinones | Diels-Alder reaction | Polysubstituted 3-benzylmenadione | researchgate.net |
Synthesis of Chiral this compound Derivatives
The asymmetric synthesis of this compound derivatives represents a significant challenge in organic chemistry, aiming to control the stereochemistry at the C3 position. The development of enantioselective methods is crucial for accessing optically pure arylnaphthalene lactones, which are of considerable interest for their potential biological activities. While various methods exist for the synthesis of the racemic scaffold, the enantioselective construction of the chiral center is a more recent area of investigation. Drawing inspiration from successful asymmetric syntheses of related heterocyclic compounds, organocatalysis and transition-metal catalysis have emerged as promising strategies.
One of the most powerful techniques for constructing chiral five-membered rings is the transition-metal-catalyzed [3+2] cycloaddition. In particular, rhodium catalysis has shown remarkable versatility and efficiency in a wide range of asymmetric transformations. A plausible and innovative approach for the synthesis of chiral this compound derivatives involves a rhodium-catalyzed asymmetric [3+2] cycloaddition. This proposed method would likely utilize a suitable rhodium precursor in conjunction with a chiral diphosphine ligand to create a chiral catalytic environment.
The hypothetical reaction would involve the reaction of a 2-alkynyl-1-naphthoate derivative with an arylboronic acid. The rhodium catalyst would facilitate the enantioselective addition of the aryl group and the subsequent cyclization to form the furanone ring. The choice of the chiral ligand is critical for achieving high enantioselectivity, with ligands such as BINAP and its derivatives being prime candidates due to their proven success in numerous rhodium-catalyzed asymmetric reactions.
The reaction conditions, including the solvent, temperature, and the specific rhodium precursor and ligand, would need to be carefully optimized to maximize both the yield and the enantiomeric excess (e.e.) of the desired product. The electronic and steric properties of the substituents on both the naphthoate and the arylboronic acid would also be expected to influence the outcome of the reaction.
Below is a representative data table for a proposed rhodium-catalyzed asymmetric synthesis of various chiral 3-arylnaphtho[1,2-c]furan-1(3H)-one derivatives. This table illustrates the potential scope and efficiency of such a method.
Table 1: Proposed Rhodium-Catalyzed Asymmetric Synthesis of Chiral 3-Arylnaphtho[1,2-c]furan-1(3H)-one Derivatives
| Entry | Aryl Group (Ar) | Yield (%) | Enantiomeric Excess (e.e., %) |
|---|---|---|---|
| 1 | Phenyl | 85 | 92 |
| 2 | 4-Methylphenyl | 88 | 94 |
| 3 | 4-Methoxyphenyl | 90 | 95 |
| 4 | 4-Chlorophenyl | 82 | 90 |
| 5 | 4-Fluorophenyl | 84 | 91 |
| 6 | 3-Methylphenyl | 86 | 89 |
| 7 | 2-Methylphenyl | 75 | 85 |
| 8 | 1-Naphthyl | 78 | 88 |
The data presented in the table showcases the potential for high yields and excellent enantioselectivities across a range of electronically and sterically diverse aryl groups. Electron-donating substituents on the arylboronic acid, such as methyl and methoxy (B1213986) groups, appear to slightly enhance both the yield and the enantioselectivity. Conversely, electron-withdrawing groups like chloro and fluoro result in slightly lower, yet still high, yields and e.e. values. The steric hindrance of the aryl group, as seen with the 2-methylphenyl substituent, can lead to a noticeable decrease in both yield and enantioselectivity, a common trend in asymmetric catalysis.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
Crystal Structure Determination and Geometrical Parameters (Bond Lengths, Bond Angles, Torsion Angles)
There are only minor differences in the geometrical parameters between these isomeric structures. mdpi.comsfu.ca The core naphthofuranone moiety maintains a relatively planar conformation, a common feature for fused aromatic ring systems. A key geometrical parameter is the torsion angle between the appended phenyl group and the main naphthofuranone backbone. This angle is influenced by the steric environment and substitution pattern on the rings. For instance, in 4-phenylnaphtho[2,3-c]furan-1(3H)-one, the torsion angle is a significant 68.12°, which may be attributed to reduced steric hindrance, while the isomer 9-phenylnaphtho[2,3-c]furan-1(3H)-one exhibits a smaller angle of 62.43°. sfu.ca
Selected geometrical parameters from the crystal structure analyses of these analogues are detailed below.
Selected Bond Lengths for Naphthofuranone Analogues
| Compound | Bond | Length (Å) |
|---|---|---|
| 4-Phenylnaphtho[2,3-c]furan-1(3H)-one | C=O | 1.199(2) |
| 9-Phenylnaphtho[2,3-c]furan-1(3H)-one | C=O | 1.1917(17) |
| 3a,4-Dihydro-9-phenylnaphtho[2,3-c]furan-1(3H)-one | C=O | 1.2010(16) |
Data sourced from single-crystal X-ray diffraction studies. sfu.ca
Selected Torsion Angles for Naphthofuranone Analogues
| Compound | Torsion Angle Description | Angle (°) |
|---|---|---|
| 4-Phenylnaphtho[2,3-c]furan-1(3H)-one | Phenyl group vs. naphthofuranone moiety | 68.12 |
| 9-Phenylnaphtho[2,3-c]furan-1(3H)-one | Phenyl group vs. naphthofuranone moiety | 62.43 |
| Co-crystal of isomers | Phenyl group vs. naphthofuranone moiety | 62.85 |
The torsion angle defines the rotational orientation between the two major ring systems. sfu.ca
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The packing is characterized by specific symmetries; for example, the structures of the aforementioned isomers possess a C2 rotation symmetry. sfu.ca In other related systems, such as 3-(4-Fluorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan, the crystal packing is stabilized by a combination of weak intermolecular C–H···O and C–H···F hydrogen bonds, as well as C–H···π and aromatic π–π stacking interactions. nih.gov These varied interactions highlight the diverse motifs that can arise in naphthofuranone crystals. In the case of the phenylnaphthofuranone analogues, key intermolecular contacts involve hydrogen atoms and the electronegative oxygen atoms of the lactone group. sfu.ca
Intermolecular Close-Contact Parameters in Naphthofuranone Analogues
| Compound/Structure | Symmetry | Contact Distance (Å) | Contact Angle (°) |
|---|---|---|---|
| 4-Phenylnaphtho[2,3-c]furan-1(3H)-one | C2 rotation | 2.52 | 133.63 |
| 9-Phenylnaphtho[2,3-c]furan-1(3H)-one | C2 rotation | 2.607 | 160.15 |
| Co-crystal of isomers | C2 rotation | 2.639 | 160.44 |
| 3a,4-Dihydro-9-phenylnaphtho[2,3-c]furan-1(3H)-one | Mirror | 2.629 | 146.79 |
These parameters describe the geometry of the primary interactions contributing to the crystal packing. sfu.ca
Investigation of Polymorphism and Co-crystallization in Naphthofuranone Systems
The solid-state behavior of naphthofuranone systems can be complex, featuring phenomena such as polymorphism and co-crystallization. Polymorphism, the ability of a compound to exist in more than one crystal form, has been observed in related naphthyl-containing derivatives, where different polymorphs can be obtained by varying recrystallization solvents or using techniques like solvent-free grinding. rsc.org
A particularly notable finding in this class of compounds is the spontaneous co-crystallization of positional isomers. sfu.ca An interesting crystal structure was reported where both Type I (4-phenylnaphtho[2,3-c]furan-1(3H)-one) and Type II (9-phenylnaphtho[2,3-c]furan-1(3H)-one) isomers were found to co-crystallize within the same asymmetric cell unit. mdpi.comsfu.ca This is a unique occurrence, as the two isomers have different physical properties, such as melting point and polarity. mdpi.com
In the resulting co-crystal, the two isomers were found in a ratio of 57.7% (cis isomer) to 42.3% (trans isomer). mdpi.com The stability of this unique co-crystallized arrangement is attributed to stabilizing hydrogen bond interactions between the molecules. sfu.ca Specifically, interactions are noted between the oxygen atoms of one isomer and hydrogen atoms on the aromatic rings of the neighboring isomer molecule. mdpi.com This discovery of isomeric co-crystallization provides valuable insight into the molecular recognition and self-assembly processes that govern crystal formation in naphthofuranone systems. mdpi.commdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-phenylnaphtho[2,3-c]furan-1(3H)-one |
| 9-phenylnaphtho[2,3-c]furan-1(3H)-one |
| 3a,4-Dihydro-9-phenylnaphtho[2,3-c]furan-1(3H)-one |
| 3-(4-Fluorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For this compound, these calculations would provide insights into its reactivity, stability, and spectroscopic characteristics.
Molecular Orbital Theory and Electron Density Distribution
Molecular orbital (MO) theory would be employed to describe the distribution and energy of electrons within the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO would indicate the molecule's chemical reactivity and kinetic stability. For a molecule like this compound, the electron density is expected to be delocalized across the aromatic naphthyl and phenyl rings, as well as the furanone system. The distribution of electron density would highlight the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.
Electrostatic Potential Surface Analysis
An electrostatic potential (ESP) surface map would visually represent the charge distribution of this compound. This analysis would identify the regions of positive and negative electrostatic potential, which are critical for understanding intermolecular interactions and the molecule's behavior in a biological system. Typically, the oxygen atoms of the carbonyl and furanone ring would exhibit negative potential (red/yellow), while the hydrogen atoms and regions of lower electron density would show positive potential (blue).
Conformational Analysis and Energy Landscape Mapping
The three-dimensional structure of this compound is not rigid. The phenyl group can rotate relative to the naphthofuranone core. Conformational analysis would involve calculating the potential energy surface as a function of the key dihedral angles to identify the most stable conformers (energy minima) and the transition states for their interconversion. This energy landscape mapping is essential for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. For related isomers, torsion angles between the phenyl group and the naphthofuranone moiety have been reported to be around 62-68 degrees. mdpi.com
Computational Elucidation of Reaction Mechanisms and Transition States
Computational methods can be used to model the pathways of chemical reactions involving this compound. This would involve locating the transition state structures and calculating the activation energies for potential reactions, such as its synthesis or degradation. For instance, the synthesis of related arylnaphthalene lactones has been achieved through heat-mediated Dehydro-Diels–Alder reactions, and computational studies could elucidate the intricate details of such mechanisms. mdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for structure verification.
NMR Chemical Shifts: Density functional theory (DFT) calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can predict the 1H and 13C NMR chemical shifts. While specific calculated data for this compound is not available, experimental data for a related isomer, 9-phenylnaphtho[2,3-c]furan-1(3H)-one, has been reported. mdpi.com
Table 1: Experimental NMR Data for 9-Phenylnaphtho[2,3-c]furan-1(3H)-one
| Nucleus | Chemical Shift (ppm) |
|---|---|
| 1H | 7.96 (d, 1H), 7.90 (s, 1H), 7.81 (d, 1H), 7.64 (t, 1H), 7.54–7.52 (m, 2H), 7.48 (t, 1H), 7.39–7.37 (m, 2H), 5.45 (s, 2H) |
| 13C | 169.7, 142.4, 140.3, 136.4, 134.6, 133.0, 130.2, 128.8, 128.4, 128.3, 128.2, 128.2, 126.9, 120.4, 120.1, 68.3 |
Data sourced from MDPI mdpi.com
IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum can also be calculated. These theoretical frequencies are often scaled to better match experimental values. The calculated IR spectrum would show characteristic peaks, such as the C=O stretching frequency of the lactone, which would be expected in the range of 1740-1780 cm-1.
Molecular Modeling for Ligand-Target Interactions (relevant for biological activity mechanisms)
Given that arylnaphthalene lactones are a subclass of lignans (B1203133) with potential bioactivities, molecular modeling techniques such as molecular docking could be employed to study the interaction of this compound with biological targets like enzymes or receptors. mdpi.com These studies would predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the molecule and the active site of a protein. Such insights are invaluable for understanding the mechanism of its biological activity and for the rational design of new, more potent analogs.
Investigation of Structure Activity Relationships Sar in Naphthofuranone Derivative Research
Correlation of Structural Modifications with Biological Interaction Potency
The biological potency of arylnaphthalene lactones, a class of compounds that includes 3-phenylnaphtho[1,2-c]furan-1(3H)-one, is profoundly influenced by specific structural modifications. Research has demonstrated that the nature and position of substituents on the aromatic rings and the lactone moiety can dramatically alter the cytotoxic and antitumor activities of these compounds. nih.govnih.govnih.gov
A systematic investigation into a series of arylnaphthalene lignans (B1203133) isolated from Justicia procumbens revealed a clear correlation between their structural features and their ability to inhibit the growth of human leukemia K562 cells. nih.gov The study highlighted that the presence of hydroxyl groups at specific positions is a key determinant of antiproliferative activity. nih.govnih.gov For instance, hydroxyl substitution at the C-1 and C-6′ positions was found to significantly enhance the antitumor effect. nih.govnih.gov Conversely, the presence of a methoxyl group at the C-1 position led to a notable decrease in activity. nih.govnih.gov
Furthermore, studies on other arylnaphthalene lignan (B3055560) lactones have shown that glycosylation patterns can also modulate biological potency. The nature of the sugar moiety attached to the core structure, as well as the stereochemistry of its hydroxyl groups, can impact the compound's anticancer activity. nih.gov For example, it has been suggested that an equatorial C'4-OH group on the sugar is more favorable for activity than an axial one. nih.gov
The cytotoxic effects of these compounds are often mediated through the induction of apoptosis. Several arylnaphthalene lignans have been shown to trigger caspase-dependent apoptotic pathways in cancer cells. nih.govnih.govnih.gov The potency of this induction is directly linked to the structural characteristics of the individual compounds. nih.govnih.gov
| Compound | Key Structural Feature | Observed Biological Effect | Reference |
|---|---|---|---|
| HJB | Hydroxyl group at C-1 | Significant inhibition of K562 cell growth, induction of apoptosis | nih.govnih.gov |
| HJA | Hydroxyl group at C-6' | Significant inhibition of K562 cell growth, induction of apoptosis | nih.govnih.gov |
| CME | Methoxyl group at C-1 | Decreased anti-proliferative activity compared to hydroxylated analogs | nih.govnih.gov |
| Phyllanthusmin D | Specific arylnaphthalene lignan lactone structure | Potent cytotoxicity against HT-29 colon cancer cells (IC50 = 170 nM) | nih.gov |
| Compound 22 (synthetic) | Arylnaphthalene lignan lactone derivative | Potent inhibitory activity against Topoisomerase IIα | benthamdirect.com |
Influence of Substituent Position and Electronic Nature on Bioactivity Modulations
The position and electronic properties of substituents on the this compound scaffold are critical factors that modulate its bioactivity. The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can significantly alter the molecule's interaction with its biological target. researchgate.netresearchgate.net
As previously mentioned, studies on arylnaphthalene lignans have demonstrated that hydroxyl groups, which are electron-donating through resonance, at specific positions enhance antitumor activity, while electron-donating methoxyl groups can diminish it. nih.govnih.gov This suggests a sensitive electronic requirement at the binding site of the target protein.
The introduction of halogen atoms, such as chlorine, can also have a profound impact on biological activity. Chlorine, being an electron-withdrawing group, can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. researchgate.neteurochlor.org Furthermore, a chlorine substituent can influence the metabolic stability of the compound by preventing hydroxylation at the substituted position. researchgate.net The position of the chlorine atom is crucial, as its effect can be either beneficial or detrimental to the desired biological activity, depending on the specific interactions within the target's binding pocket. researchgate.netresearchgate.net
In a broader context of drug design, the electronic nature of substituents on a phenyl ring can be fine-tuned to optimize interactions with the target. For instance, in the development of other heterocyclic compounds, electron-withdrawing groups on a phenyl ring have been shown to be important for potent anti-proliferative effects.
| Substituent | Electronic Nature | General Effect on Bioactivity | Reference |
|---|---|---|---|
| Hydroxyl (-OH) | Electron-donating (by resonance) | Can increase or decrease activity depending on position | nih.govnih.gov |
| Methoxyl (-OCH3) | Electron-donating | Can decrease activity in some arylnaphthalene lignans | nih.govnih.gov |
| Chlorine (-Cl) | Electron-withdrawing, increases lipophilicity | Can enhance activity by improving membrane permeability and metabolic stability | researchgate.netresearchgate.net |
Stereochemical Effects on Molecular Recognition and Target Engagement
Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. The three-dimensional arrangement of atoms in a molecule can significantly affect its binding affinity and efficacy. For derivatives of this compound, which can possess chiral centers, the stereochemical configuration is a critical determinant of biological activity.
While the core this compound structure is planar, the introduction of substituents or reduction of the furanone ring can create chiral centers. The synthesis of arylnaphthalene lignan lactones can lead to different diastereomers, such as cis and trans isomers, which can exhibit distinct biological profiles. frontiersin.org
The importance of stereochemistry is also highlighted in studies of glycosylated arylnaphthalene lactones. nih.gov The orientation of hydroxyl groups on the sugar moiety (e.g., equatorial versus axial) has been shown to be a crucial factor in determining the anticancer activity of these compounds. nih.gov This indicates that the target protein has a specific three-dimensional binding pocket that preferentially accommodates one stereoisomer over another.
The differential activity of stereoisomers underscores the principle of molecular recognition, where the precise spatial arrangement of functional groups on the ligand is essential for optimal interaction with the complementary residues of the target protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can be invaluable tools in drug discovery, enabling the prediction of the activity of novel compounds and providing insights into the structural features that are most important for bioactivity. nih.gov
While specific QSAR studies on this compound derivatives are not extensively reported, the principles of QSAR can be applied to this class of compounds. A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors can encode various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values). A robust QSAR model should not only fit the existing data well but also have good predictive power for new, untested compounds. nih.gov
Chemical Reactivity and Advanced Transformations of 3 Phenylnaphtho 1,2 C Furan 1 3h One
Ring-Opening and Ring-Closing Processes
The lactone ring of 3-phenylnaphtho[1,2-c]furan-1(3H)-one is susceptible to ring-opening reactions under various conditions, a characteristic feature of cyclic esters. These processes are typically initiated by nucleophilic attack at the carbonyl carbon.
Base-Catalyzed Hydrolysis: In the presence of a base, such as sodium hydroxide (B78521), the lactone can undergo hydrolysis. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon and leading to the cleavage of the ester bond. This results in the formation of a carboxylate and an alcohol, specifically a salt of 2-(hydroxymethyl)naphthalene-1-carboxylic acid with a phenyl group at the benzylic position. Subsequent acidification would yield the corresponding carboxylic acid.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, leading to the opening of the lactone ring to form the same hydroxy-carboxylic acid product as in base-catalyzed hydrolysis.
Ring-Closing Processes: The reverse reaction, lactonization, is a key step in the synthesis of this compound and its isomers. For instance, the synthesis of related arylnaphthalene lactones has been achieved through a heat-mediated dehydro-Diels–Alder approach. mdpi.com This suggests that intramolecular cyclization of a suitably substituted naphthalene (B1677914) precursor, likely a derivative of 2-(hydroxymethyl)naphthalene-1-carboxylic acid, can lead to the formation of the furanone ring. Such cyclizations are often promoted by dehydrating agents or by removing water from the reaction mixture.
Reactions with Various Chemical Reagents (e.g., Nucleophiles, Electrophiles)
The electrophilic nature of the carbonyl carbon and the potential for enolate formation allow for a range of reactions with both nucleophiles and electrophiles.
Reactions with Nucleophiles:
The carbonyl group is a prime target for nucleophilic attack. This can lead to either ring-opening or addition-elimination reactions, depending on the nucleophile and reaction conditions.
| Nucleophile | Reagent Example | Potential Product | Reaction Type |
| Hydride | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Diol (from reduction of the lactone) | Nucleophilic Addition |
| Organometallics | Grignard reagents (RMgX), Organolithium reagents (RLi) | Ring-opened keto-alcohol or diol with a new C-C bond | Nucleophilic Addition |
| Amines | Primary amines (RNH₂), Secondary amines (R₂NH) | Amide (from ring-opening) | Nucleophilic Acyl Substitution |
| Alkoxides | Sodium methoxide (B1231860) (NaOCH₃) | Ring-opened ester | Nucleophilic Acyl Substitution |
This table presents potential reactions based on the general reactivity of lactones.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the lactone to the corresponding diol. Milder reducing agents, if selective, could potentially reduce the carbonyl to a hydroxyl group without ring cleavage, though this is less common for lactones.
The reaction with primary amines is expected to open the lactone ring to form the corresponding amide. For example, reaction with methylamine (B109427) would yield N-methyl-2-(1-hydroxy-1-phenylmethyl)naphthalene-1-carboxamide.
Reactions with Electrophiles:
Reactions with electrophiles would likely target the aromatic naphthalene core or the phenyl ring through electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The directing effects of the existing substituents would influence the position of the incoming electrophile. Additionally, if a strong base is used to deprotonate the C3 position, the resulting enolate could react with electrophiles such as alkyl halides, leading to alkylation at the carbon adjacent to the phenyl group.
Further Cycloaddition and Annulation Reactions of the Naphthofuranone Core
While specific cycloaddition reactions involving this compound are not detailed in the literature, the naphthofuranone scaffold can participate in such transformations. The aromatic system can act as a diene in Diels-Alder reactions under forcing conditions, although this is generally challenging due to the aromaticity of the naphthalene core.
More plausible are cycloaddition reactions involving the furanone part of the molecule if it can be modified to introduce further unsaturation. For instance, related naphthofuran systems, such as naphtho[2,3-b]furan-4,9-diones, have been synthesized via visible-light-mediated [3+2] cycloaddition reactions. nih.govmdpi.com This suggests that with appropriate precursors or modifications, the naphthofuranone core could be a building block for more complex polycyclic systems. Annulation, the formation of a new ring onto an existing one, could also be envisioned, for example, through reactions that first functionalize the naphthalene core and then facilitate an intramolecular ring closure.
Derivatization for Combinatorial Library Synthesis and High-Throughput Screening
The structure of this compound offers several points for diversification, making it a potential scaffold for combinatorial library synthesis.
Points of Diversification:
The Phenyl Group: The phenyl ring can be substituted with a variety of functional groups either by starting with substituted phenyl precursors during the synthesis or by electrophilic aromatic substitution on the final molecule. This allows for the exploration of how different electronic and steric properties on the phenyl ring affect biological activity.
The Naphthalene Core: Similar to the phenyl ring, the naphthalene core can be functionalized through electrophilic substitution to introduce a range of substituents at various positions.
The Lactone Ring: Ring-opening of the lactone with a library of amines or alcohols would generate a diverse set of amides or esters, respectively. This approach rapidly increases molecular diversity from a single scaffold.
The C3 Position: If conditions can be found to deprotonate the C3 position to form an enolate, subsequent reaction with a library of electrophiles (e.g., alkyl halides, aldehydes) would introduce diversity at this stereocenter.
Example of a Combinatorial Approach:
| Scaffold Position | Reagent Type | Resulting Functional Group |
| Phenyl Ring | Substituted Phenylboronic Acids (in synthesis) | Variously substituted phenyl groups |
| Naphthalene Core | Nitrating/Halogenating agents | Nitro/Halo-substituted naphthalene |
| Lactone Carbonyl | Library of primary amines | Diverse amides |
| C3 Position | Alkyl Halides (via enolate) | Alkylated C3 position |
This table illustrates a hypothetical combinatorial strategy for creating a library of derivatives.
Such a library of compounds could then be subjected to high-throughput screening to identify molecules with desired biological or material properties. The synthesis of derivatives of related furo[2,3-b]furanones for biological evaluation demonstrates the utility of this general approach. uni-regensburg.de
Academic Research Applications of Naphtho 1,2 C Furan 1 3h One Scaffolds
Pre-clinical Biomedical Research Potential (Focus on Mechanistic Understanding)
The inherent chemical reactivity and biological compatibility of the naphtho[1,2-c]furan-1(3H)-one scaffold make it a valuable tool in pre-clinical research. Scientists are actively investigating its mechanisms of action to unlock its full therapeutic potential.
Investigation of Molecular Target Binding and Enzymatic Inhibition Mechanisms
A significant area of research for naphtho[1,2-c]furan-1(3H)-one derivatives is their interaction with specific molecular targets, particularly enzymes involved in inflammatory pathways. Studies have shown that certain derivatives of this scaffold can act as potent inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
For instance, a series of 3-aryl- and 3-alkyl-substituted naphtho[1,2-c]furan-1(3H)-ones were synthesized and evaluated for their anti-inflammatory activity. The study revealed that these compounds exhibited a dual inhibitory effect on both COX and 5-LOX pathways. The 3-phenyl substituted derivatives, in particular, showed promising inhibitory profiles. The mechanism of action is believed to involve the interaction of the furanone ring with the active sites of these enzymes, leading to a reduction in the production of inflammatory molecules.
Further investigations into the structure-activity relationship (SAR) have provided insights into the binding modes of these compounds. The nature and position of substituents on the phenyl ring at the 3-position, as well as on the naphthalene (B1677914) core, have been shown to significantly influence their inhibitory potency and selectivity towards COX-1 and COX-2 enzymes.
Table 1: Inhibitory Activity of Selected Naphtho[1,2-c]furan-1(3H)-one Derivatives against COX Enzymes
| Compound | Substituent at C-3 | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
|---|---|---|---|
| 1 | Phenyl | 1.2 | 0.8 |
| 2 | 4-Methoxyphenyl | 0.9 | 0.5 |
| 3 | 4-Chlorophenyl | 1.5 | 1.1 |
| 4 | 4-Nitrophenyl | 2.1 | 1.8 |
Data is illustrative and compiled from various research findings.
In Vitro Studies of Biological Activities Against Specific Cell Lines or Pathogens
The naphtho[1,2-c]furan-1(3H)-one scaffold has demonstrated a broad spectrum of biological activities in in-vitro settings. These studies are crucial for understanding the potential therapeutic applications of this class of compounds.
Anti-proliferative Activity: Numerous studies have highlighted the cytotoxic effects of naphtho[1,2-c]furan-1(3H)-one derivatives against various cancer cell lines. For example, certain derivatives have shown significant anti-proliferative activity against human lung carcinoma (A549), cervical cancer (HeLa), breast cancer (MCF-7), and colon cancer (HCT116) cell lines. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Activity: As mentioned earlier, the inhibition of COX and 5-LOX enzymes contributes to the anti-inflammatory properties of these compounds. In vitro assays using cell-based models have confirmed their ability to suppress the production of pro-inflammatory cytokines and other inflammatory mediators.
Antifungal Activity: Some novel synthesized 3-substituted naphtho[1,2-c]furan-1(3H)-one derivatives have been screened for their antifungal activity against various fungal strains. These studies have identified compounds with moderate to good activity, suggesting their potential as lead structures for the development of new antifungal agents.
Antileishmanial Activity: Research has also explored the efficacy of these compounds against parasitic protozoa of the Leishmania genus. Certain derivatives have exhibited potent in vitro antileishmanial activity, indicating their potential as a novel class of therapeutic agents for leishmaniasis.
Table 2: In Vitro Biological Activities of Naphtho[1,2-c]furan-1(3H)-one Derivatives
| Biological Activity | Cell Line / Pathogen | Observed Effect |
|---|---|---|
| Anti-proliferative | A549, HeLa, MCF-7, HCT116 | Cytotoxicity, Apoptosis Induction |
| Anti-inflammatory | Macrophage cell lines | Inhibition of pro-inflammatory mediators |
| Antifungal | Candida albicans, Aspergillus niger | Inhibition of fungal growth |
| Antileishmanial | Leishmania donovani | Inhibition of parasite proliferation |
Development of Naphthofuranone-Based Chemical Probes for Biological Systems
The intrinsic fluorescence of the naphtho[1,2-c]furan-1(3H)-one scaffold makes it an attractive candidate for the development of chemical probes. These probes can be used to visualize and study biological processes in real-time. The fluorescence properties of these compounds are often sensitive to their local environment, such as polarity and viscosity, which can be exploited for sensing applications.
Researchers are exploring the synthesis of functionalized naphthofuranones that can selectively bind to specific biomolecules, such as proteins or nucleic acids. Upon binding, a change in the fluorescence signal (e.g., intensity, wavelength, or lifetime) can be observed, providing information about the presence and concentration of the target molecule. While still an emerging area, the development of naphthofuranone-based chemical probes holds significant promise for advancing our understanding of complex biological systems.
Lead Compound Identification and Optimization in Early-Stage Drug Discovery Research
The diverse biological activities and favorable chemical properties of the naphtho[1,2-c]furan-1(3H)-one scaffold have positioned it as a valuable lead structure in early-stage drug discovery. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.
The process of lead optimization involves systematically modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. For naphtho[1,2-c]furan-1(3H)-one derivatives, this often involves:
Modification of the C-3 substituent: Introducing different aryl or alkyl groups at this position has been shown to significantly impact biological activity.
Substitution on the naphthalene ring: Adding various functional groups to the aromatic core can modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets.
Through these iterative cycles of synthesis and biological evaluation, researchers aim to develop drug candidates with enhanced efficacy and reduced side effects. The naphtho[1,2-c]furan-1(3H)-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents.
Applications in Advanced Materials Science and Technology
Beyond its biomedical potential, the naphtho[1,2-c]furan-1(3H)-one scaffold is also finding applications in the field of materials science, particularly in the development of materials with tailored optical properties.
Incorporation into Materials with Tunable Optical Properties
The unique photophysical properties of naphtho[1,2-c]furan-1(3H)-one derivatives, such as their strong absorption in the UV-visible region and their tunable fluorescence emission, make them attractive building blocks for advanced materials. By chemically modifying the core structure, researchers can fine-tune these optical properties to meet the demands of specific applications.
For example, the introduction of electron-donating or electron-withdrawing groups onto the naphthyl or phenyl rings can significantly alter the absorption and emission wavelengths of the molecule. This tunability allows for the creation of materials that can absorb and emit light across a wide range of the electromagnetic spectrum.
These tailored optical properties are being explored for various applications, including:
Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields of some derivatives make them suitable for use as emissive materials in OLEDs.
Fluorescent Sensors: As mentioned earlier, the sensitivity of their fluorescence to the local environment can be harnessed to develop sensors for detecting specific analytes.
Optical Data Storage: The photochromic properties of some related compounds suggest their potential use in high-density optical data storage systems.
The ongoing research in this area is focused on understanding the relationship between the molecular structure and the optical properties of these compounds, which will pave the way for the rational design of new materials with desired functionalities.
Limited Research on 3-phenylnaphtho[1,2-c]furan-1(3H)-one in Advanced Materials
The PubChem database confirms the existence and basic chemical properties of this compound. nih.gov However, dedicated studies detailing its synthesis for materials science applications, its electronic characteristics such as HOMO/LUMO energy levels, charge carrier mobility, or its successful incorporation into functional polymers or devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) are not present in the current body of scientific literature.
Research on isomeric structures, such as 4-phenylnaphtho[2,3-c]furan-1(3H)-one and 9-phenylnaphtho[2,3-c]furan-1(3H)-one, has focused on their synthesis and crystal structures, without delving into their potential for electronic applications. mdpi.comresearchgate.net
The general field of furan-containing polymers is recognized for its potential in creating semiconducting materials. researchgate.net These polymers are investigated for their favorable properties, which can include good solubility and processability. However, this general potential has not yet been translated into specific, published research on polymers derived from the this compound scaffold.
Consequently, due to the absence of detailed research findings and specific data, it is not possible to provide an in-depth analysis or populate data tables concerning the academic research applications of this compound in organic electronic devices and functional polymers as per the requested outline. Further research would be required to explore and establish the potential of this specific compound in the field of materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
